molecular formula C10H11NO2 B7863113 4-(3-Hydroxypropoxy)benzonitrile CAS No. 147749-97-1

4-(3-Hydroxypropoxy)benzonitrile

Cat. No. B7863113
Key on ui cas rn: 147749-97-1
M. Wt: 177.20 g/mol
InChI Key: RKFWPUKFXWRSMT-UHFFFAOYSA-N
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Patent
US07928225B2

Procedure details

Chlorobenzene (598 g, 9 volumes) and water (7.2 g, 0.4 moles) were added to a solution of chirally enriched 5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane in chlorobenzene (0.382 moles; see step (ii), Alternative 1 above) and heated to 75° C. Sulfric acid (98%, 134 g, 1.337 moles) was then added over 1 hour, whilst maintaining the temperature in the range 75-90° C. (In an alternative embodiment, chirally enriched 5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane may be added to sulfuric acid.) The biphasic reaction mixture was heated to 95° C. and stirred for 3 hours. The temperature was adjusted to 50° C. and methanol (57 g, 1.2 volumes) was added at such a rate as to maintain the temperature at between 50 and 60° C. The reaction mixture was basified by adding aqueous ammonia (17.5%, 346 g, 372 mL) over 2 hours at between 60 and 70° C., and then allowed to settle after 15 min of stirring (the mixture is kept at 60° C. during the period in which it is allowed to settle). The lower aqueous layer was separated and the upper organic layer transferred to the crystallising vessel. The aqueous layer was returned to the reaction vessel and the temperature was adjusted to 45° C. before chlorobenzene (133 g, 120 mL) was added. The separation process was repeated (i.e. the aqueous layer extracted and the phases separated) and the second organic phase combined with the first organic phase in the crystallising vessel. Chlorobenzene was then distilled (660 mL, 11 volumes) from the product layer at 50 mbar (5 kPa) and then methanol (470 g, 594 mL) was added over the course of 1 hour. The temperature was allowed to fall during this addition, after which the resulting slurry was cooled to 5° C. and held at that temperature for 1 hour before being filtered. The filter cake was then washed with two portions of methanol (2×47.4 g, (2×60 mL)), at either 5° C. or ambient temperature, and then suction dried for 30 mins. The product was transferred to a vacuum oven and dried to constant weight at 40° C. to provide the sub-title compound (yield 31% (42.5 g) over Alternative 1 of steps (i), (ii) and (iii)).
[Compound]
Name
acid
Quantity
134 g
Type
reactant
Reaction Step One
Name
5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
372 mL
Type
reactant
Reaction Step Four
Name
Quantity
7.2 g
Type
reactant
Reaction Step Five
Name
5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
598 g
Type
reactant
Reaction Step Five
Quantity
0.382 mol
Type
reactant
Reaction Step Five
Quantity
57 g
Type
solvent
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2](N1C[C@H](O)CN(S(C2C=CC=CC=2)(=O)=O)C[C@@H](O)C1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)[OH:29].[NH3:33].Cl[C:35]1[CH:40]=CC=C[CH:36]=1>CO>[OH:1][CH2:36][CH2:35][CH2:40][O:29][C:6]1[CH:5]=[CH:4][C:3]([C:2]#[N:33])=[CH:8][CH:7]=1

Inputs

Step One
Name
acid
Quantity
134 g
Type
reactant
Smiles
Step Two
Name
5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CN(C[C@H](C1)O)S(=O)(=O)C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
372 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
7.2 g
Type
reactant
Smiles
O
Name
5-benzyl-3(S),7(S)-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C[C@@H](CN(C[C@H](C1)O)S(=O)(=O)C1=CC=CC=C1)O
Name
Quantity
598 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0.382 mol
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Six
Name
Quantity
57 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
) The biphasic reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 95° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at between 50 and 60° C
WAIT
Type
WAIT
Details
to settle after 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
of stirring (the mixture
CUSTOM
Type
CUSTOM
Details
is kept at 60° C. during the period in which it
CUSTOM
Type
CUSTOM
Details
The lower aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
was adjusted to 45° C. before chlorobenzene (133 g, 120 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
the phases separated) and the second organic phase
DISTILLATION
Type
DISTILLATION
Details
Chlorobenzene was then distilled (660 mL, 11 volumes) from the product layer at 50 mbar (5 kPa)
ADDITION
Type
ADDITION
Details
methanol (470 g, 594 mL) was added over the course of 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
to fall during this addition
TEMPERATURE
Type
TEMPERATURE
Details
after which the resulting slurry was cooled to 5° C.
WAIT
Type
WAIT
Details
held at that temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
The filter cake was then washed with two portions of methanol (2×47.4 g, (2×60 mL)), at either 5° C. or ambient temperature
CUSTOM
Type
CUSTOM
Details
suction dried for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCOC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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